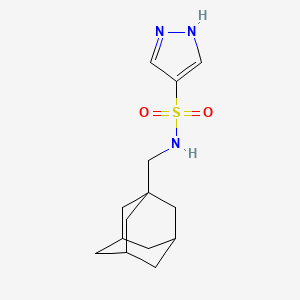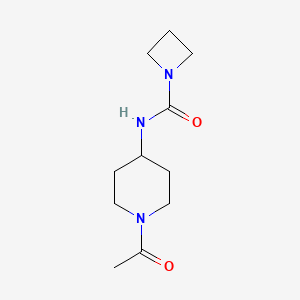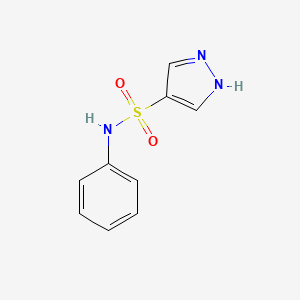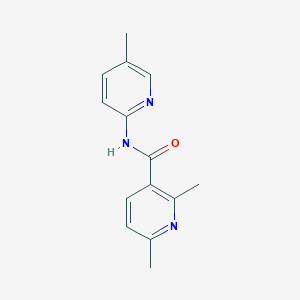![molecular formula C15H21N3O2 B7530151 N-carbamoyl-2-[2-(2-phenylethyl)pyrrolidin-1-yl]acetamide](/img/structure/B7530151.png)
N-carbamoyl-2-[2-(2-phenylethyl)pyrrolidin-1-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-carbamoyl-2-[2-(2-phenylethyl)pyrrolidin-1-yl]acetamide, also known as N-phenylacetyl-L-prolylglycine ethyl ester or Noopept, is a synthetic nootropic drug that has gained popularity in recent years due to its cognitive-enhancing properties. It was first developed in Russia in the early 1990s and has since been used in various scientific research studies.
Mecanismo De Acción
The exact mechanism of action of Noopept is not fully understood, but it is believed to work by modulating the activity of glutamate receptors in the brain. Glutamate is the primary excitatory neurotransmitter in the brain, and its receptors play a key role in learning and memory. Noopept has been shown to bind to and modulate the activity of these receptors, which may contribute to its cognitive-enhancing effects.
Biochemical and Physiological Effects
In addition to its cognitive-enhancing effects, Noopept has also been shown to have antioxidant and anti-inflammatory properties. It has been found to reduce oxidative stress and inflammation in animal studies, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Noopept in lab experiments is its high bioavailability and rapid onset of action. It can easily cross the blood-brain barrier and reach its target sites in the brain within minutes of administration. However, one limitation of using Noopept is its short half-life, which may require frequent dosing in order to maintain its effects.
Direcciones Futuras
There are several potential future directions for research on Noopept. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Noopept has been shown to have neuroprotective effects in animal studies, and further research is needed to determine its potential therapeutic benefits in humans. Another area of interest is its potential as a cognitive enhancer in healthy individuals. More research is needed to determine the optimal dosing and administration schedule for Noopept in order to maximize its cognitive-enhancing effects while minimizing any potential side effects.
Métodos De Síntesis
The synthesis of Noopept involves the reaction of phenylacetic acid with N-tert-butoxycarbonyl-L-prolylglycine ethyl ester in the presence of dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to form the intermediate N-carbamoyl-2-[2-(2-phenylethyl)pyrrolidin-1-yl]acetamideyl-L-prolylglycine. This intermediate is then treated with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form Noopept.
Aplicaciones Científicas De Investigación
Noopept has been extensively studied for its cognitive-enhancing properties. It has been shown to improve memory, learning, and concentration in animal studies. In a study conducted on rats, Noopept was found to increase the activity of acetylcholine in the hippocampus, a region of the brain involved in memory formation. In another study, Noopept was found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons.
Propiedades
IUPAC Name |
N-carbamoyl-2-[2-(2-phenylethyl)pyrrolidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c16-15(20)17-14(19)11-18-10-4-7-13(18)9-8-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H3,16,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRKQZSRTBEEMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC(=O)NC(=O)N)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7530079.png)
![2-methylsulfonyl-N-[(1-phenylpyrazol-4-yl)methyl]ethanamine](/img/structure/B7530080.png)



![N-(cyclopropylmethyl)-6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-amine](/img/structure/B7530105.png)

![4-(1,3-Benzoxazol-2-ylmethyl)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine](/img/structure/B7530126.png)
![N-[(3-hydroxyphenyl)methyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B7530134.png)
![N-[(4-methyl-1,2,4-triazol-3-yl)methyl]quinoxalin-2-amine](/img/structure/B7530136.png)

![4-bromo-N-cyclopropyl-N-[(5-methylfuran-2-yl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7530153.png)
![5-bromo-N-[(3-hydroxyphenyl)methyl]-N-methylthiophene-3-carboxamide](/img/structure/B7530171.png)